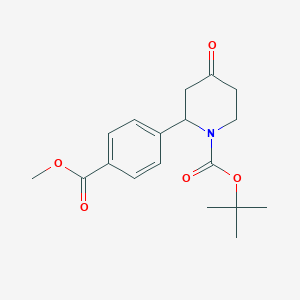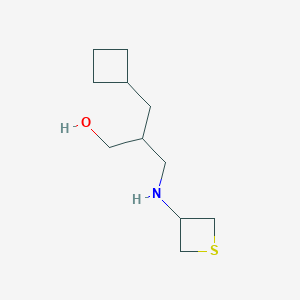![molecular formula C5H7NO2 B12937319 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of palladium catalysts and cyclopentene derivatives would likely be central to any industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Aplicaciones Científicas De Investigación
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one.
8-azabicyclo[3.2.1]octane: This compound has a different ring structure but also contains nitrogen, making it a useful comparison for studying the effects of ring size and structure on chemical properties.
Uniqueness
The presence of both oxygen and nitrogen atoms in this compound gives it unique chemical properties that can be exploited in various applications. Its ability to undergo a wide range of chemical reactions and its potential for use in drug discovery make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
WAWSGFGXFSUXIA-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@@H]2CN[C@H]1C(=O)O2 |
SMILES canónico |
C1C2CNC1C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)



![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
